Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl-

Description

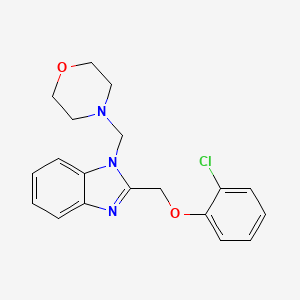

The compound Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- (hereafter referred to as Compound X) is a benzimidazole derivative featuring two critical substituents:

- Position 2: An o-chlorophenoxy methyl group (-CH₂-O-C₆H₄-Cl), contributing halogenated aromaticity and lipophilicity.

Benzimidazoles are privileged scaffolds in medicinal chemistry due to their structural resemblance to purines, enabling interactions with biological targets like enzymes and receptors. Compound X’s unique substituents suggest distinct physicochemical and pharmacological properties compared to simpler benzimidazole analogs .

Properties

CAS No. |

84138-39-6 |

|---|---|

Molecular Formula |

C19H20ClN3O2 |

Molecular Weight |

357.8 g/mol |

IUPAC Name |

4-[[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]methyl]morpholine |

InChI |

InChI=1S/C19H20ClN3O2/c20-15-5-1-4-8-18(15)25-13-19-21-16-6-2-3-7-17(16)23(19)14-22-9-11-24-12-10-22/h1-8H,9-14H2 |

InChI Key |

LDUKEWJXJHLFCK-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

Introduction of 2-((o-chlorophenoxy)methyl) Group: This step involves the reaction of the benzimidazole core with o-chlorophenoxyacetic acid in the presence of a dehydrating agent like thionyl chloride.

Attachment of 1-Morpholinomethyl Group: The final step is the reaction of the intermediate product with morpholine in the presence of a suitable base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anticancer agent.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- involves:

Molecular Targets: Binding to specific enzymes or receptors in biological systems.

Pathways Involved: Inhibition of enzyme activity or disruption of cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

Table 1: Key Structural and Molecular Comparisons

Note: Exact molecular formula inferred from substituent patterns; experimental confirmation required.

Key Observations:

- 1-Position Substituents: Morpholinomethyl in Compound X is bulkier and more polar than phenyl (), benzyl (), or pyridylamino groups (). This may enhance solubility in polar solvents compared to lipophilic substituents like benzyl .

- 2-Position Substituents: The o-chlorophenoxy methyl group in Compound X shares structural similarity with 2-(chloromethyl)benzimidazoles (), but the ether linkage introduces conformational flexibility distinct from rigid chlorophenyl groups ().

Physicochemical Properties

Table 2: Spectral and Solubility Comparisons

Key Observations:

- NMR: The morpholinomethyl group in Compound X would exhibit multiplet signals for the methylene (-CH₂-) and morpholine protons (3.5–4.0 ppm), distinct from phenyl or benzyl substituents .

- Solubility : The morpholine group may improve aqueous solubility compared to purely aromatic substituents (e.g., phenyl ), though DMSO remains a preferred solvent for analysis .

Table 3: Activity Profiles of Selected Benzimidazoles

Key Observations:

- Anti-inflammatory Activity : Morpholine-containing benzimidazoles (e.g., ) show moderate activity, suggesting Compound X may exhibit similar or enhanced effects due to its larger substituent.

- Antimicrobial Potential: Chlorophenoxy and chloromethyl groups correlate with tuberculostatic () and antifungal activity, though substituent size impacts membrane penetration .

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- , exploring its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Benzimidazole derivatives are known for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antitumor, and antiviral activities. The specific compound integrates a morpholinomethyl group and an o-chlorophenoxy moiety, which may enhance its biological efficacy.

2. Synthesis

The synthesis of benzimidazole derivatives often involves multi-step processes including cyclization and functional group modifications. For the compound 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- , a typical synthetic route might include:

- Formation of the Benzimidazole Core : Starting with ortho-phenylenediamine and appropriate carboxylic acids or aldehydes.

- Introduction of the Morpholine Group : This can be achieved through nucleophilic substitution reactions.

- Functionalization with Chlorophenyl Moiety : Utilizing chlorophenols in a methylation reaction to introduce the o-chlorophenoxy group.

3.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. For instance, compounds bearing similar structures have shown significant activity against both Gram-positive and Gram-negative bacteria:

| Compound | MIC (μg/ml) | Activity Type |

|---|---|---|

| Benzimidazole derivative A | 50 | Antibacterial (S. typhi) |

| Benzimidazole derivative B | 250 | Antifungal (C. albicans) |

In a comparative study, derivatives of benzimidazole exhibited MIC values that were lower than those of standard antibiotics like ampicillin and ciprofloxacin .

3.2 Antifungal Activity

The compound has also demonstrated antifungal properties against various strains. For example, in vitro tests indicated that it could achieve significant reductions in fungal load when administered at specific dosages:

- The lead morpholine ether derivative showed an MIC of 0.25 mg/L against Candida neoformans, indicating potent antifungal activity .

- In vivo studies reported a 3 log drop in fungal density when dosed at 150 mg/kg , showcasing its therapeutic potential .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of benzimidazole derivatives. Key factors influencing biological activity include:

- Substituent Positioning : The presence of electron-withdrawing groups (like chlorine) at specific positions on the phenyl ring enhances antimicrobial activity.

- Morpholine Integration : The morpholine moiety contributes to solubility and may enhance interaction with biological targets.

5. Case Studies

Several studies have explored the biological implications of benzimidazole derivatives:

- Antimicrobial Efficacy : A study evaluated various benzimidazole analogs against bacterial strains, revealing that compounds with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts .

- Antifungal Mechanism : Research indicated that benzimidazoles disrupt microtubule formation in fungi, thereby inhibiting cell division and leading to cell death .

6. Conclusion

The compound Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-morpholinomethyl- exhibits promising biological activities, particularly in antimicrobial and antifungal domains. Ongoing research into its SAR will likely yield further insights into optimizing its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.